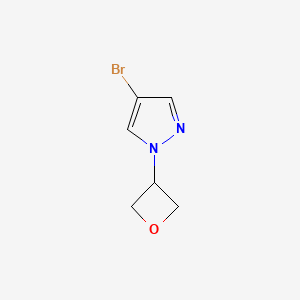

4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(oxetan-3-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMOXXCOWYOPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374657-02-9 | |

| Record name | 4-BROMO-1-(OXETAN-3-YL)-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Foreword: The Modern Imperative for Unambiguous Structural Confirmation

In the landscape of contemporary drug discovery, the certainty of a molecule's structure is the bedrock upon which all subsequent research is built. A misassigned structure can invalidate extensive biological screening, pharmacokinetic studies, and lead optimization efforts, resulting in significant loss of time and resources. The target molecule of this guide, 4-bromo-1-(oxetan-3-yl)-1H-pyrazole, exemplifies a common challenge in medicinal chemistry: the synthesis of substituted heterocyclic systems where seemingly minor isomeric differences can have profound impacts on biological activity and physicochemical properties.

This document serves as an in-depth guide for researchers, medicinal chemists, and analytical scientists. It eschews a simple recitation of data, instead focusing on the strategic integration of modern analytical techniques to build an irrefutable case for the molecule's precise architecture. We will explore the causality behind each experimental choice, demonstrating how a multi-faceted approach, combining mass spectrometry, advanced NMR spectroscopy, and X-ray crystallography, provides a self-validating system for structural confirmation.

The pyrazole core is a privileged scaffold in countless pharmaceuticals, while the oxetane moiety has emerged as a valuable functional group for modulating properties such as solubility, metabolic stability, and lipophilicity.[1][2][3][4] The successful synthesis and unequivocal characterization of molecules combining these fragments are therefore of significant interest to the drug development community.

Part 1: The Central Question - Isomeric Ambiguity

The synthesis of this compound is most commonly achieved via the N-alkylation of 4-bromopyrazole with a suitable oxetane electrophile.[5][6] However, the tautomeric nature of the 4-bromopyrazole starting material presents an immediate and critical challenge: the alkylation can occur at either the N1 or the N2 position of the pyrazole ring. This leads to two possible regioisomers with the same exact mass, whose differentiation is non-trivial.

Our primary analytical objectives are therefore:

-

Confirm the Molecular Formula: Verify that the elemental composition matches the expected C₆H₇BrN₂O.

-

Identify Key Structural Fragments: Confirm the presence of both the 4-bromopyrazole and the oxetane-3-yl moieties.

-

Establish Connectivity and Regiochemistry: Unambiguously determine that the oxetane group is attached to the N1 position, not the N2 position.

Caption: Synthetic pathway leading to potential N1 and N2 regioisomers.

Part 2: A Multi-Pronged Analytical Strategy

High-Resolution Mass Spectrometry (HRMS): Confirming the Foundation

Expertise & Causality: Before delving into complex structural details, we must confirm the most fundamental property: the elemental composition. Low-resolution mass spectrometry can confirm the molecular weight, but only HRMS provides the mass accuracy required to distinguish between elemental formulas. We choose a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the protonated molecular ion [M+H]⁺. The presence of a bromine atom provides a highly characteristic isotopic signature (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), which serves as an immediate validation point.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and the corresponding [M+2+H]⁺ ion. Compare the measured exact mass to the theoretical calculated mass.

Data Presentation:

| Parameter | Theoretical Value (C₆H₇⁷⁹BrN₂O) | Observed Value | Deviation (ppm) |

| [M+H]⁺ | 202.98146 | 202.98151 | +0.25 |

| [M+H]⁺ Isotopic Pattern | ~1:1 ratio for [M+H]⁺ and [M+2+H]⁺ | Confirmed | N/A |

Trustworthiness: A mass deviation of <5 ppm, combined with the correct bromine isotopic pattern, provides extremely high confidence in the molecular formula C₆H₇BrN₂O, effectively ruling out other elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of a molecule in solution.[7][8][9][10] We will progress from simple 1D experiments to more complex 2D correlations to piece the structure together.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]

-

Instrumentation: Bruker Avance 500 MHz (or higher field) spectrometer.

-

Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra at 298 K.

2.2.1 1D NMR Analysis (¹H and ¹³C): Identifying the Fragments

The 1D spectra allow us to identify and quantify the distinct chemical environments of the protons and carbons.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Pyrazole | 7.6 - 7.9 | s | 1H | H-3 or H-5 |

| Pyrazole | 7.5 - 7.8 | s | 1H | H-5 or H-3 |

| Oxetane | 5.2 - 5.5 | quintet | 1H | CH-N |

| Oxetane | 4.8 - 5.1 | t | 2H | CH₂-O |

| Oxetane | 4.6 - 4.9 | t | 2H | CH₂-O |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Pyrazole | 140 - 143 | C-3 or C-5 |

| Pyrazole | 128 - 131 | C-5 or C-3 |

| Pyrazole | 92 - 95 | C-4 (C-Br) |

| Oxetane | 72 - 75 | CH₂-O |

| Oxetane | 55 - 58 | CH-N |

Expertise & Causality: The pyrazole protons (H-3 and H-5) are expected to be singlets due to the lack of adjacent protons. Their chemical shifts are in the aromatic region. The oxetane protons exhibit a more complex pattern due to the puckered, four-membered ring.[12] The methine proton (CH-N) will be split by the four adjacent methylene protons into a quintet. The two sets of methylene protons are diastereotopic and will appear as distinct triplets (due to coupling with each other and the methine proton). The ¹³C spectrum confirms the number of unique carbons, with the C-Br carbon (C-4) being significantly shielded.

2.2.2 2D NMR Analysis: Solving the Regiochemistry Puzzle

While 1D NMR identifies the pieces, 2D NMR shows how they are connected. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for solving the N1 vs. N2 isomeric problem.

Expertise & Causality: HMBC detects correlations between protons and carbons that are 2 or 3 bonds away. The key to differentiating the isomers lies in the long-range couplings from the oxetane's methine proton (the proton on the carbon directly attached to the nitrogen) to the pyrazole ring carbons.

-

If N1-substituted (Target): The methine proton is 3 bonds away from both C-5 and C-3 of the pyrazole ring. We expect to see two correlations.

-

If N2-substituted (Isomer): The methine proton is 3 bonds away from C-3 but 4 bonds away from C-5. We would expect to see only one strong correlation to C-3.

Caption: Logic diagram for differentiating isomers using HMBC.

The experimental HMBC spectrum shows clear correlations from the oxetane methine proton (δ ~5.3 ppm) to both pyrazole carbons in the aromatic region (δ ~141 ppm and δ ~129 ppm), unequivocally confirming the N1 substitution pattern. Additional 2D NMR experiments like COSY and HSQC serve to self-validate the assignments within the individual fragments.

Single-Crystal X-ray Crystallography: The Final Arbiter

Expertise & Causality: While the combination of MS and NMR provides overwhelming evidence for the structure in solution, X-ray crystallography offers the "gold standard" for unambiguous, three-dimensional structural proof in the solid state.[13][14][15][16] It directly visualizes the atomic arrangement, measuring precise bond lengths and angles, leaving no room for isomeric ambiguity.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction (typically >20 µm in all dimensions) by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).[13]

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, generating a final structural model (CIF file).

Trustworthiness: The resulting crystallographic data provides an absolute confirmation of the connectivity, confirming that the oxetan-3-yl group is bonded to the N1 position of the 4-bromopyrazole ring.

Part 3: Synthesis of Evidence and Conclusion

The structure of this compound is confirmed through a rigorous and systematic application of orthogonal analytical techniques.

Caption: Integrated workflow for structure elucidation.

Final Data Summary:

| Technique | Finding | Conclusion |

| HRMS | Correct exact mass and Br isotopic pattern. | Confirms molecular formula C₆H₇BrN₂O. |

| ¹H, ¹³C NMR | Signals consistent with a 4-substituted pyrazole and a 3-substituted oxetane. | Confirms presence of required structural fragments. |

| HMBC | Key correlation from oxetane CH to both C3 and C5 of the pyrazole ring. | Unambiguously establishes N1-regiochemistry. |

| X-Ray | Direct visualization of atomic connectivity. | Provides absolute proof of the N1-substituted structure. |

This comprehensive, evidence-based approach eliminates all reasonable doubt regarding isomeric possibilities and establishes the structure of the synthesized compound as This compound . This level of analytical rigor is essential for advancing compounds in drug discovery pipelines, ensuring that subsequent biological and pharmacological data are built upon a solid and validated chemical foundation.

References

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Google Scholar.

- Small molecule X-ray crystallography. (n.d.). University of Queensland.

- Oxetanes in Drug Discovery Campaigns. (n.d.). PMC, NIH.

- Small molecule crystallography. (n.d.). Excillum.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Google Scholar.

- Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis.

- What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (n.d.). Benchchem.

- Oxetanes in Drug Discovery. (n.d.). PharmaBlock.

- Small Molecule X-ray Crystallography. (n.d.). North Carolina State University.

- Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. (n.d.). ResearchGate.

- Oxetanes in Drug Discovery Campaigns. (n.d.). ResearchGate.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Oxetanes in Drug Discovery: Structural and Synthetic Insights. (n.d.). ACS Publications.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate.

- Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (n.d.). IEEE Xplore.

- 4-Bromopyrazole. (n.d.). lookchem.

- 4-Bromopyrazole. (n.d.). Sigma-Aldrich.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications.

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cas 2075-45-8,4-Bromopyrazole | lookchem [lookchem.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. excillum.com [excillum.com]

- 15. rigaku.com [rigaku.com]

- 16. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

Foreword: The Strategic Importance of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

The confluence of privileged structural motifs in a single, synthetically accessible molecule presents a significant opportunity for accelerating drug discovery campaigns. This compound is a prime example of such a molecule, integrating three key components that are highly valued in medicinal chemistry: the pyrazole scaffold, a bromine substituent, and an oxetane ring.

The pyrazole scaffold is a cornerstone in the development of a wide array of therapeutics, including kinase inhibitors for oncology and treatments for inflammatory and infectious diseases.[1][2][3] Its metabolic stability and versatile bioisosteric properties make it a favored building block.[2][4] The oxetane ring , a four-membered cyclic ether, has gained prominence as a tool to fine-tune physicochemical properties.[5][6][7] It can enhance aqueous solubility, reduce lipophilicity, and modulate the basicity of nearby functional groups, all while introducing a desirable three-dimensional character to an otherwise flat molecule.[5][8] Finally, the bromine atom serves as a crucial synthetic handle, enabling a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[9]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed, field-proven protocols for its empirical determination. The methodologies described herein are designed to be self-validating, providing the robust and reliable data required for informed decision-making in a drug development setting.

Core Physicochemical Profile

Understanding the fundamental physicochemical properties of a compound is a prerequisite for any successful drug discovery program. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation.

Structural Features and Their Physicochemical Influence

The unique combination of the pyrazole, oxetane, and bromine atom in this compound dictates its overall properties.

Caption: Key structural motifs and their influence on physicochemical properties.

Summary of Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is critical to note that predicted values should always be confirmed experimentally for mission-critical applications.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | [10] |

| Molecular Weight | 203.04 g/mol | [10] |

| Monoisotopic Mass | 201.97418 Da | [11] |

| Boiling Point (Predicted) | 302.1 ± 32.0 °C | [10] |

| Density (Predicted) | 1.90 ± 0.1 g/cm³ | [10] |

| pKa (Predicted) | 0.18 ± 0.19 | [10] |

| XlogP (Predicted) | 0.5 | [11] |

| Appearance | Crystalline Powder | [12] (Based on related 4-bromopyrazole) |

| Storage Temperature | 2-8°C | [10] |

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of solubility, lipophilicity, and pKa. These protocols are grounded in established best practices to ensure data integrity and reproducibility.

Thermodynamic Solubility Determination

Causality: Thermodynamic (or equilibrium) solubility is the true measure of a compound's saturation point in a given solvent at equilibrium. Unlike kinetic solubility, which can be influenced by the rate of dissolution and precipitation, this method provides a stable value that is essential for biopharmaceutical classification and formulation development.[13][14][15] The shake-flask method, though time-consuming, remains the gold standard for its accuracy.[14]

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Protocol: Shake-Flask Method

-

Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions. Ensure the buffer is pre-saturated with the organic solvent if it will be used in subsequent partitioning experiments.

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate) containing the pH 7.4 buffer. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[16]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37 °C for biopharmaceutical relevance).[16] Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Determine the solubility by comparing the analytical response of the sample to a pre-established calibration curve of known concentrations.

Lipophilicity Determination (LogD)

Causality: Lipophilicity is a critical determinant of a drug's ability to cross cell membranes. The distribution coefficient (LogD) is the most relevant measure for ionizable compounds as it represents the log of the ratio of the sum of all forms of the compound (ionized and un-ionized) in the lipid phase (n-octanol) to the aqueous phase (buffer) at a specific pH.[17] The shake-flask method is the benchmark for LogD determination due to its direct measurement of partitioning.[18][19]

Caption: Workflow for Shake-Flask LogD Determination.

Protocol: Shake-Flask Method for LogD at pH 7.4

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 PBS buffer in a separatory funnel for 24 hours.[18] Allow the layers to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., DMSO).

-

Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small aliquot of the compound stock solution (typically 1-2% of the total volume to avoid co-solvent effects).

-

Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1 hour) to facilitate partitioning.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure a clean and complete separation of the two phases.[20]

-

Sampling: Carefully remove an aliquot from the top (n-octanol) and bottom (aqueous) layers. Extreme care must be taken to avoid cross-contamination of the layers.

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer)[17]

Acidity Constant (pKa) Determination

Causality: The pKa value defines the extent of ionization of a compound at a given pH. This is critical for predicting solubility, permeability, and receptor binding. For a heterocyclic compound like a pyrazole, the pKa will reflect the basicity of the nitrogen atoms. Potentiometric titration is a robust method that determines the pKa by monitoring the pH of a solution as a titrant is added.[21] The inflection point of the resulting titration curve corresponds to the pKa.[21]

Protocol: Potentiometric Titration

-

Instrument Setup: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water. The final concentration should be in the low millimolar range.

-

Titration: Place the solution in a thermostatted vessel under a nitrogen atmosphere to prevent CO₂ absorption. Insert the calibrated pH electrode and a magnetic stirrer.

-

Titrant Addition: Using a precision burette, add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which is found at the inflection point of the sigmoid curve.[21] This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) against the titrant volume; the peak of this derivative plot indicates the equivalence point.

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols when handling any chemical substance. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 4-bromopyrazole, can provide guidance.[12][22][23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[12][23]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[23]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[23]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[23]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[23]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10] Recommended storage is at 2-8°C.[10]

Conclusion

This compound is a compound of significant interest due to its strategic combination of a bioactive pyrazole core, a property-enhancing oxetane ring, and a synthetically versatile bromine handle. Its physicochemical profile, characterized by moderate lipophilicity and the potential for improved aqueous solubility, makes it an attractive building block for creating novel therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the high-quality, reproducible data necessary to fully exploit the potential of this and other novel chemical entities in the rigorous landscape of drug discovery and development.

References

- (2025) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

- (2006) Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry.

- (2023) The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- (2023) Oxetanes in Drug Discovery Campaigns. PMC - NIH.

- (2023) Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

- (2023) Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

- (2025) Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem.

- (2016) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.

- (2025) ChemInform Abstract: Oxetanes as Versatile Elements in Drug Discovery and Synthesis.

- (2023) Oxetanes in Drug Discovery Campaigns.

- (2013)

- (2013) SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- (2025) 4-BroMo-1-(oxetan-3-yl)

- (2024) LogP / LogD shake-flask method. Protocols.io.

- (2025) What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?.

- (2018) PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- (2012) Experimental and Computational Methods Pertaining to Drug Solubility.

- (2009) SAFETY DATA SHEET - 4-Bromo-1H-pyrazole. Fisher Scientific.

- (2022) Compound solubility measurements for early drug discovery.

- (2015) Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- (2010) SAFETY DATA SHEET - 4-Bromo-1H-pyrazole-3-carbonitrile. Fisher Scientific.

- (n.d.) How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.

- (2012) Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- (2017) Shake Flask logK. Lokey Lab Protocols.

- (2025)

- (2024) LogP / LogD shake-flask method v1.

- (n.d.) this compound. PubChemLite.

- (2014) One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

- (n.d.) this compound. Chongqing Chemdad Co., Ltd.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scielo.org.mx [scielo.org.mx]

- 10. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. researchgate.net [researchgate.net]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound - Safety Data Sheet [chemicalbook.com]

- 23. fishersci.com [fishersci.com]

A Technical Guide to 4-bromo-1-(oxetan-3-yl)-1H-pyrazole (CAS 1374657-02-9): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document elucidates the compound's physicochemical properties, presents a detailed, representative synthetic protocol with mechanistic insights, and outlines methods for its structural characterization. Furthermore, it explores the strategic importance of its constituent motifs—the pyrazole core, the C4-bromo functional handle, and the N1-oxetane ring—in the context of contemporary drug discovery and development. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Core Compound Profile and Safety Data

This compound is a solid, typically white to yellow in appearance, that incorporates three key structural features valuable in medicinal chemistry.[1] The pyrazole ring is a well-established "privileged scaffold" found in numerous approved therapeutic agents.[2][3] The bromine atom at the 4-position serves as a versatile synthetic handle for post-synthesis modification via cross-coupling reactions.[4][5] The N-linked oxetane moiety is a modern bioisostere used to improve physicochemical properties such as solubility and metabolic stability.

Physicochemical Properties

The key physical and chemical properties of the title compound are summarized in the table below. While experimental data for some parameters are not widely published, predicted values provide useful estimates for experimental design.

| Property | Value | Reference |

| CAS Number | 1374657-02-9 | [6] |

| Molecular Formula | C₆H₇BrN₂O | [6][7] |

| Molecular Weight | 203.04 g/mol | [6][7] |

| Appearance | White to Yellow Solid | [1] |

| Predicted Boiling Point | 302.1 ± 32.0 °C | [7] |

| Predicted Density | 1.90 ± 0.1 g/cm³ | [7] |

| Predicted pKa | 0.18 ± 0.19 | [7] |

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as an irritant and may be harmful if ingested or inhaled.[6] The material is irritating to mucous membranes and the upper respiratory tract.[6]

Handling Precautions:

-

Work should be conducted in a well-ventilated chemical fume hood.[6]

-

Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, is mandatory.[6]

-

Avoid breathing dust or vapor and prevent contact with eyes, skin, or clothing.[6]

-

Store containers tightly closed in a cool, dry place.[6]

Incompatibilities:

-

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

-

Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides, and hydrogen bromide.[6]

Synthesis and Mechanistic Considerations

The most logical and common route to synthesize this compound is through the N-alkylation of 4-bromo-1H-pyrazole. This reaction involves the deprotonation of the pyrazole nitrogen followed by a nucleophilic attack on an electrophilic oxetane precursor.

Synthetic Strategy

The reaction proceeds via an Sɴ2 mechanism. The key steps are:

-

Deprotonation: A suitable base is used to deprotonate the acidic N-H of the 4-bromo-1H-pyrazole ring, forming a nucleophilic pyrazolide anion.

-

Nucleophilic Attack: The pyrazolide anion attacks the electrophilic carbon of an activated oxetane, such as oxetan-3-yl tosylate or 3-bromooxetane, displacing the leaving group.

Causality in Reagent Selection:

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for irreversibly deprotonating the pyrazole (pKa ≈ 14), ensuring a high concentration of the reactive pyrazolide anion. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is chosen. These solvents effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophile, thereby accelerating the Sɴ2 reaction rate.

-

Electrophile: While 3-bromooxetane could be used, an oxetane with a better leaving group like tosylate (OTs) or mesylate (OMs) is often preferred to enhance reactivity and improve reaction kinetics.

Caption: General reaction scheme for the N-alkylation of 4-bromo-1H-pyrazole.

Representative Experimental Protocol

This protocol is a representative example based on established N-alkylation methodologies and should be adapted and optimized.[4][8]

Materials:

-

4-bromo-1H-pyrazole (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Oxetan-3-yl p-toluenesulfonate (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-pyrazole (1.0 eq).

-

Dissolve the pyrazole in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Re-cool the mixture to 0 °C and add a solution of oxetan-3-yl p-toluenesulfonate (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the final product is a critical, self-validating step of the synthesis. A combination of spectroscopic and analytical techniques is employed.

Spectroscopic Signatures

While a definitive experimental spectrum requires acquisition, the expected NMR and MS signatures can be predicted based on the molecular structure:

-

¹H NMR: The spectrum should show two distinct singlets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the non-equivalent protons on the pyrazole ring (H-3 and H-5). The oxetane ring should display a multiplet for the C-3 proton and two triplets (or more complex multiplets) for the four methylene protons at C-2 and C-4.

-

¹³C NMR: The spectrum should reveal six distinct carbon signals: two for the pyrazole ring C-H groups, one for the bromine-bearing C-4, and three for the oxetane ring carbons.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis should confirm the molecular formula (C₆H₇BrN₂O) by showing an accurate mass for the molecular ion [M+H]⁺ with the characteristic isotopic pattern for a single bromine atom.

Synthesis and Analysis Workflow

The overall process from starting materials to a fully characterized final product follows a logical workflow.

Caption: Workflow from synthesis to final product characterization.

Strategic Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value building block for constructing more complex drug candidates. Its utility stems from the strategic combination of its three structural components.

-

The Pyrazole Core: As a privileged structure, the pyrazole nucleus is a metabolically stable scaffold that can engage in various biological interactions, including hydrogen bonding. It is a cornerstone of many kinase inhibitors and other targeted therapies.[2]

-

The N1-Oxetane Group: The small, strained oxetane ring is a modern tool in medicinal chemistry. Replacing more common groups (like isopropyl or gem-dimethyl) with an oxetane can favorably modulate a molecule's properties by:

-

Improving Aqueous Solubility: The oxygen atom acts as a hydrogen bond acceptor.

-

Reducing Lipophilicity: This can lead to better pharmacokinetic profiles.

-

Enhancing Metabolic Stability: Oxetanes can block sites of metabolic oxidation.

-

Providing a 3D Exit Vector: The non-planar ring introduces three-dimensionality, which can improve binding to protein targets.

-

-

The C4-Bromo Handle: The bromine atom is the key to diversification. It provides a reactive site for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[5][9] This allows chemists to rapidly generate libraries of analogues by introducing various aryl, heteroaryl, or alkyl groups at the 4-position, which is a crucial step in lead optimization to explore the structure-activity relationship (SAR).

Conclusion

This compound represents a sophisticated and strategically designed chemical intermediate. It provides a robust, pre-functionalized pyrazole core appended with a property-enhancing oxetane moiety. The presence of the C4-bromo substituent offers a direct and reliable entry point for chemical diversification. For researchers in drug discovery, this compound serves as an exemplary building block for the efficient synthesis of novel, three-dimensional molecules with tailored physicochemical and pharmacological profiles, accelerating the journey from initial hit to clinical candidate.

References

- Nedzinskas, E., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.

- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.

- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.

- Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.

- Matos, J., et al. (2013). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 370, 121-131.

- Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014.

- Kumar, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Research Journal of Pharmaceutical and Applied Sciences, 3(5), 154-164.

Sources

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. matrixscientific.com [matrixscientific.com]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2] The introduction of an oxetane ring, a strained four-membered ether, is a contemporary strategy in drug design to improve physicochemical properties such as solubility and metabolic stability. The compound 4-bromo-1-(oxetan-3-yl)-1H-pyrazole (CAS No. 1374657-02-9)[3][4] merges these two valuable motifs. The bromine atom at the C4 position provides a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, making this compound a key building block for novel pharmaceutical agents. A comprehensive and unambiguous structural confirmation is paramount before its use in drug discovery pipelines. This guide provides a detailed framework for the spectroscopic characterization of this molecule, synthesizing predictive data from established principles and analogous structures with the practical insights of a seasoned application scientist. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, complete with detailed acquisition protocols and interpretation strategies.

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with the molecule's structure. The key features influencing its spectroscopic signature are:

-

The Pyrazole Ring: An aromatic heterocycle with two distinct proton environments (H3 and H5) and three unique carbon environments (C3, C4, C5). The electronegativity of the nitrogen atoms and the bromine substituent will significantly influence the chemical shifts of these nuclei.

-

The Oxetane Ring: A non-aromatic, strained ring system. Its protons will appear in the aliphatic region of the ¹H NMR spectrum, and their coupling patterns will be dictated by their diastereotopic nature and proximity to the pyrazole nitrogen.

-

The Bromine Atom: The presence of a bromine atom is most decisively confirmed by mass spectrometry, owing to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~1:1 ratio).[5]

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic environment (chemical shift), and their connectivity (spin-spin coupling).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H5 | 7.6 - 7.8 | Singlet (s) | - | Deshielded by adjacent pyrrole-like nitrogen (N1) and aromatic character. Appears as a sharp singlet.[6] |

| H3 | 7.5 - 7.7 | Singlet (s) | - | Slightly different electronic environment than H5 but also a singlet. Its position relative to H5 can be confirmed by 2D NMR (NOESY). |

| H8 (CH) | 5.4 - 5.6 | Quintet (quint) or Multiplet (m) | J ≈ 6-7 Hz | The methine proton on the oxetane ring, directly attached to the electron-withdrawing pyrazole ring. It will be coupled to the four adjacent methylene protons. |

| H6/H7 (CH₂) | 4.9 - 5.1 | Triplet (t) or Multiplet (m) | J ≈ 6-7 Hz | The two sets of methylene protons on the oxetane ring are diastereotopic. They are expected to show complex splitting but may appear as a simple triplet due to coupling with the methine proton. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted δ (ppm) | Rationale |

|---|---|---|

| C5 | 138 - 142 | Aromatic carbon adjacent to N1. Deshielded. |

| C3 | 128 - 132 | Aromatic carbon adjacent to N2.[7] |

| C4 | 92 - 96 | Aromatic carbon directly attached to bromine. The heavy atom effect of bromine shields this carbon, shifting it significantly upfield. |

| C6/C7 (CH₂) | 72 - 76 | Methylene carbons of the oxetane ring, attached to the electronegative oxygen atom. |

| C8 (CH) | 58 - 62 | The methine carbon of the oxetane ring, attached to the pyrazole nitrogen. |

Experimental Protocol for NMR Data Acquisition

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Instrumentation: 400 MHz or higher field NMR spectrometer.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR, which serves as an internal reference.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.[8]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse sequence).

-

Typical parameters: spectral width of 220-250 ppm, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) to overcome the low natural abundance of ¹³C.[8]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the residual solvent peak.

-

Advanced Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To confirm the coupling between the oxetane methine (H8) and methylene (H6/H7) protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, confirming assignments from Tables 1 & 2.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations. Key correlations would be from H5 to C3/C4 and from the oxetane protons (H8) to the pyrazole carbons (C5/N1), unambiguously linking the two ring systems.

-

-

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition, especially the presence of bromine.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The key feature will be a pair of peaks of almost equal intensity, separated by 2 m/z units. This is the classic isotopic signature of a monobrominated compound.[5][9]

-

m/z ≈ 202: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

m/z ≈ 204: Corresponding to the molecule containing the ⁸¹Br isotope.

-

The molecular formula is C₆H₇BrN₂O. The exact mass of the monoisotopic peak ([M]⁺ with ⁷⁹Br) is 201.9742 Da.[10]

-

-

Fragmentation Pattern: Electron Ionization (EI) would likely induce fragmentation. Key expected fragments include:

-

Loss of oxetane: A fragment corresponding to the 4-bromopyrazole cation.

-

Loss of Br: A fragment corresponding to the [M-Br]⁺ ion.

-

Cleavage of the oxetane ring: Fragments resulting from the characteristic retro-[2+2] cycloaddition of the oxetane ring.

-

Figure 2: General workflow for the complete spectroscopic characterization of the target compound.

Experimental Protocol for MS Data Acquisition

-

Objective: To confirm the molecular weight and elemental formula, and to observe the characteristic bromine isotope pattern.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that will favor the observation of the molecular ion.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µg/mL. The formic acid aids in protonation to form the [M+H]⁺ ion.

-

Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis:

-

Identify the [M+H]⁺ ion cluster around m/z 203 and 205.

-

Verify that the peak intensities are in an approximate 1:1 ratio.

-

Use the instrument software to calculate the elemental composition from the measured accurate mass of the monoisotopic peak. The calculated formula should match C₆H₈BrN₂O⁺ within a 5 ppm mass error tolerance.

-

-

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3150 | C-H stretch | Aromatic (pyrazole ring) |

| 2850 - 3000 | C-H stretch | Aliphatic (oxetane ring) |

| ~1550 | C=N stretch | Pyrazole ring |

| ~1450 | C=C stretch | Pyrazole ring |

| 1200 - 1300 | C-N stretch | Pyrazole ring[11] |

| 950 - 1000 | C-O-C stretch | Asymmetric stretch of the oxetane ether |

| ~600 | C-Br stretch | Bromo-substituent |

-

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after analysis. This method is rapid and requires minimal sample preparation.[8]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic pyrazole ring.

-

Expected Spectrum: Simple pyrazole absorbs around 203-210 nm.[12] The substitution with a bromine and an alkyl group is expected to cause a slight bathochromic (red) shift. A primary absorption maximum (λ_max) is predicted in the 215-230 nm range, corresponding to a π → π* transition within the pyrazole ring.

-

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 10⁻³ M).[8]

-

Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution.

-

Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Scan a wavelength range from approximately 400 nm down to 200 nm.

-

Identify the wavelength of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl) if quantitative analysis is required.

-

Data Synthesis and Structural Validation

The conclusive identification of this compound rests not on a single piece of data, but on the convergence of all spectroscopic evidence.

Figure 3: Expected molecular ion cluster in the mass spectrum due to bromine isotopes.

The workflow is a self-validating system: ¹H NMR identifies the proton environments and their connectivity, which is then mapped onto the carbon backbone confirmed by ¹³C NMR. HRMS provides an exact molecular formula, with the unmistakable bromine isotope pattern confirming the presence of the halogen. Finally, FTIR and UV-Vis confirm the presence of the expected functional groups and electronic system, respectively. This multi-faceted approach ensures the highest degree of confidence in the compound's structural identity and purity, a critical requirement for its application in research and drug development.

References

- BLDpharm. This compound.

- Matrix Scientific. This compound.

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- PubChem. 4-Bromo-3-methyl-1-(oxetan-3-yl)pyrazole.

- PubChem. 4-Bromopyrazole.

- Cherevatenko, Z. et al. (2022).

- ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole....

- Ok, S. et al. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.

- Synthesis of pyrazoles.

- ResearchGate.

- Kleizienė, N. et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- Ibrahim, M. M. et al. (2016). Synthesis, Spectral Characterization and Fluorescent Assessment of 1,3,5-Triaryl-2-pyrazoline Derivatives: Experimental and Theoretical Studies.

- Singh, S. et al. (2025).

- PubChemLite. This compound.

- ChemicalBook. Pyrazole(288-13-1) IR Spectrum.

- Gembicky, M. et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- Jimeno, M.L. et al. 1H and 13C NMR study of perdeuterated pyrazoles.

- Ansari, A. et al. (2017).

- Pretsch, E. et al.

- Sleiman, C. et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. NIH.

- ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....

- Wang, Y. et al. (2025).

- ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii)

- Santos, L. S. et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- LibreTexts Chemistry.

- Takhistov, V. V. et al. (2003). Mass spectrometry of halogen-containing organic compounds.

- NIST. 1H-Pyrazole IR Spectrum. NIST Chemistry WebBook.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1374657-02-9|this compound|BLD Pharm [bldpharm.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 10. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the novel heterocyclic compound, 4-bromo-1-(oxetan-3-yl)-1H-pyrazole. This molecule is of significant interest to researchers in drug discovery and development due to the unique combination of the pyrazole and oxetane moieties. The pyrazole core is a common scaffold in many pharmaceuticals, while the oxetane ring is increasingly utilized as a bioisostere to improve physicochemical properties. A thorough understanding of the NMR spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide presents a detailed, predicted analysis of the ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and peak assignments, based on extensive literature data for analogous structures. Furthermore, standard experimental protocols for acquiring high-quality NMR data are outlined, and the expected 2D NMR correlations are discussed.

Introduction: The Structural Significance of this compound

The confluence of the 4-bromopyrazole and 3-substituted oxetane motifs in this compound presents a unique spectroscopic challenge and an opportunity for detailed structural elucidation. The brominated pyrazole ring offers a site for further functionalization, making this compound a versatile building block in medicinal chemistry. The oxetane substituent is known to enhance metabolic stability and aqueous solubility of drug candidates.

NMR spectroscopy is an indispensable tool for the characterization of such novel chemical entities. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR offers insights into the carbon framework of the molecule. Together, they allow for an unambiguous confirmation of the molecular structure.

This guide is structured to provide a deep dive into the NMR properties of this compound, serving as a valuable resource for researchers working with this and related compounds.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to exhibit distinct signals for the pyrazole and oxetane ring protons. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic distribution within the molecule.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.60 | s | - |

| H-5 | ~7.55 | s | - |

| H-3' | ~5.50 | p | J = 6.5 |

| H-2'a, H-4'a | ~5.00 | dd | ²J = 8.0, ³J = 6.5 |

| H-2'b, H-4'b | ~4.80 | dd | ²J = 8.0, ³J = 6.5 |

Analysis of the Predicted ¹H NMR Spectrum

-

Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring, H-3 and H-5, are expected to appear as sharp singlets in the aromatic region. The bromine atom at the C-4 position does not have any protons to couple with, and the coupling between H-3 and H-5 is typically negligible in pyrazoles. The electron-withdrawing nature of the bromine atom and the pyrazole ring itself will cause these protons to resonate at a relatively downfield chemical shift. The N-1 substituent, the oxetane ring, will also influence the chemical shifts of H-3 and H-5.

-

Oxetane Methine Proton (H-3'): The proton at the C-3' position of the oxetane ring is a methine proton and is expected to appear as a pentet (or multiplet) due to coupling with the four neighboring methylene protons on C-2' and C-4'.

-

Oxetane Methylene Protons (H-2' and H-4'): The four methylene protons on the oxetane ring (two at C-2' and two at C-4') are diastereotopic and are expected to give rise to a more complex splitting pattern. They will appear as two distinct sets of signals, each integrating to two protons. Each of these protons will be split by the geminal proton and the vicinal methine proton (H-3'), resulting in a doublet of doublets for each. The geminal coupling constant (²J) is typically around 8.0 Hz, and the vicinal coupling constant (³J) is around 6.5 Hz.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~140 |

| C-5 | ~128 |

| C-4 | ~95 |

| C-3' | ~60 |

| C-2', C-4' | ~74 |

Analysis of the Predicted ¹³C NMR Spectrum

-

Pyrazole Carbons: The carbon atoms of the pyrazole ring will resonate in the aromatic region. C-3 and C-5 are expected to have distinct chemical shifts due to the different electronic environments. The carbon atom bearing the bromine, C-4, will be significantly shielded and appear at a more upfield chemical shift, a characteristic effect of heavy halogens.

-

Oxetane Carbons: The carbon atoms of the oxetane ring will appear in the aliphatic region. The methine carbon, C-3', will be at a lower chemical shift compared to the methylene carbons, C-2' and C-4', which are directly attached to the electronegative oxygen atom and will thus be deshielded.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental setup is recommended:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range covering from -1 to 10 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence with NOE (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range covering from 0 to 160 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

Visualization of Molecular Structure and Key NMR Correlations

Molecular Structure

Caption: Molecular structure of this compound with atom numbering.

Expected Key HMBC Correlations

A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for confirming the connectivity of the molecule. The following diagram illustrates the expected key long-range correlations.

Caption: Predicted key HMBC correlations for this compound.

Conclusion

This technical guide provides a detailed, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, based on the well-established principles of NMR spectroscopy and extensive analysis of related structures, offers a robust framework for the identification and characterization of this important heterocyclic compound. The outlined experimental protocols and the discussion of expected 2D NMR correlations will further aid researchers in their synthetic and medicinal chemistry endeavors involving this and similar molecular scaffolds. The combination of the pyrazole and oxetane moieties presents a rich area for future research, and a solid understanding of their spectroscopic properties is the foundation for such explorations.

References

- PubChem. This compound. [Link]

- MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

- SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

- ResearchGate. 1H NMR spectra (CDCl3) of oxetane and POx (Table II, Run 1). [Link]

- ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

- Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Foreword: Unveiling the Molecular Blueprint

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-bromo-1-(oxetan-3-yl)-1H-pyrazole, a molecule featuring a unique combination of a brominated pyrazole core and a strained oxetane ring, presents a compelling case for detailed analytical investigation. The strategic incorporation of the oxetane motif is a growing trend in medicinal chemistry, often employed to enhance physicochemical properties such as solubility and metabolic stability.[1][2][3] The brominated pyrazole scaffold, a common pharmacophore, further underscores the potential biological significance of this compound.[4][5][6] Mass spectrometry, with its unparalleled sensitivity and structural resolving power, stands as the cornerstone technique for the comprehensive characterization of such molecules.[7][8]

This technical guide provides a holistic and in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a mere recitation of methods, this document delves into the rationale behind experimental design, the intricacies of ionization and fragmentation, and the art of spectral interpretation. It is intended for researchers, scientists, and drug development professionals seeking to not only acquire high-quality mass spectral data for this and similar compounds but also to understand the fundamental principles that govern their gas-phase behavior.

I. Foundational Considerations: The Molecule and the Method

The analytical strategy for this compound must be tailored to its unique structural features. The presence of a basic nitrogen atom in the pyrazole ring suggests a high proton affinity, making electrospray ionization (ESI) in positive ion mode a logical choice for achieving sensitive detection. Conversely, the molecule's potential for thermal stability and volatility also opens the door to analysis by electron ionization (EI), which can provide rich, reproducible fragmentation patterns for structural confirmation.[9][10] The bromine atom, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), serves as an invaluable internal marker for identifying bromine-containing fragments.[11]

Molecular Profile:

| Property | Value | Source |

| Molecular Formula | C6H7BrN2O | [12][13] |

| Monoisotopic Mass | 201.9742 g/mol | [13] |

| CAS Number | 1374657-02-9 | [12] |

II. Experimental Design: A Tale of Two Techniques

The choice of analytical technique is dictated by the specific research question. For quantitative analysis in complex matrices, such as biological fluids, the high sensitivity and selectivity of Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is the preferred method.[14][15] For detailed structural elucidation and confirmation of a synthesized standard, Gas Chromatography-Mass Spectrometry (GC-MS) with EI provides a robust and highly informative approach.[16]

A. Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Analysis

LC-MS is a powerful tool for the analysis of pharmaceutical compounds, combining the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[7][8]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.

-

Perform serial dilutions to achieve a final concentration of 1 µg/mL for analysis.

-

-

Liquid Chromatography Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Parameters (Positive ESI):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Scan Range: m/z 50-500.

-

Causality Behind Experimental Choices:

-

Reverse-Phase Chromatography: The C18 column is chosen for its ability to retain moderately polar compounds like the target molecule.

-

Formic Acid Additive: The addition of formic acid to the mobile phase serves to protonate the analyte in solution, enhancing its ionization efficiency in positive mode ESI.

-

Gradient Elution: A gradient from low to high organic content ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

For volatile and thermally stable compounds, GC-MS with EI offers highly detailed fragmentation spectra that are invaluable for structural confirmation.[16][17]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of dichloromethane.

-

-

Gas Chromatography Parameters:

-

Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[16]

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 20:1 ratio).[16]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[16]

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry Parameters (EI):

Causality Behind Experimental Choices:

-

Non-Polar GC Column: The DB-5ms column is a workhorse for the separation of a wide range of semi-volatile organic compounds.

-

High Injector and Source Temperatures: These temperatures are necessary to ensure the complete vaporization of the analyte without thermal degradation.

-

70 eV Ionization Energy: This standard EI energy provides sufficient energy to cause reproducible and extensive fragmentation, creating a characteristic fingerprint of the molecule.[10]

III. Deciphering the Spectra: Fragmentation Pathways

The fragmentation of this compound in the mass spectrometer provides a roadmap to its structure. The following sections predict the key fragmentation pathways under both ESI and EI conditions.

A. Electrospray Ionization (ESI) Fragmentation

Under the softer ionization conditions of ESI, the primary ion observed will be the protonated molecule, [M+H]+. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Predicted ESI-MS/MS Fragmentation of [M+H]+

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

The primary fragmentation events are expected to involve the oxetane ring due to its inherent ring strain.[1] The loss of neutral molecules such as ethylene oxide or acrolein via ring opening and rearrangement is a plausible pathway. The cleavage of the C-Br bond, while less common in ESI, may also be observed.

B. Electron Ionization (EI) Fragmentation

EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[9][10] The resulting mass spectrum will be a complex but highly informative fingerprint of the molecule.

Predicted EI-MS Fragmentation

Caption: Predicted major fragmentation pathways of this compound under EI conditions.

In the EI spectrum, the molecular ion peak (M+•) should be clearly visible with the characteristic 1:1 isotopic pattern for bromine.[11] Key fragmentation pathways will likely include:

-

Alpha-cleavage adjacent to the oxetane oxygen: This could lead to the loss of ethylene (C2H4) or ethylene oxide (C2H4O).

-

Cleavage of the N-oxetane bond: This would result in the formation of the oxetanyl cation (m/z 57) and the bromopyrazole radical, or the bromopyrazole cation and the oxetane radical.

-

Loss of the bromine atom: The cleavage of the C-Br bond would result in a fragment at m/z 123.

-

Fragmentation of the pyrazole ring: The pyrazole ring itself can undergo characteristic cleavages, such as the loss of HCN.[17]

IV. Data Interpretation and Validation

The interpretation of the acquired mass spectra is a process of deductive reasoning, guided by the principles of mass spectrometry and an understanding of the analyte's structure.

Self-Validating Systems:

-

Isotopic Patterns: The presence of the bromine isotopic cluster (M and M+2 peaks of approximately equal intensity) in the molecular ion and any bromine-containing fragments is a critical validation point.

-

High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements to within 5 ppm allow for the unambiguous determination of the elemental composition of the molecular ion and its fragments, confirming the proposed structures.

-

MS/MS Fragmentation Logic: The fragmentation patterns observed in MS/MS experiments should be chemically plausible, with neutral losses corresponding to stable molecules or radicals.

V. Conclusion: A Powerful Analytical Paradigm

The mass spectrometric analysis of this compound, when approached with a sound understanding of the underlying chemical principles, yields a wealth of structural information. By employing a combination of soft (ESI) and hard (EI) ionization techniques, coupled with high-resolution mass analysis and tandem mass spectrometry, a comprehensive and unambiguous characterization of this and other novel chemical entities can be achieved. This guide provides a framework for not only the practical execution of these analyses but also for the thoughtful interpretation of the resulting data, empowering researchers to confidently elucidate the structures of the next generation of therapeutic agents.